![molecular formula C153H134Cl2F4N18O16S B13383483 2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide](/img/structure/B13383483.png)

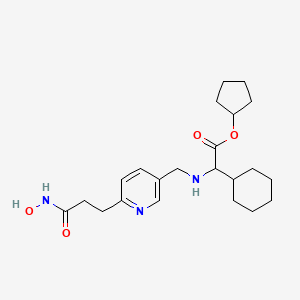

2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Colony-stimulating factors are secreted glycoproteins that bind to receptor proteins on the surfaces of committed progenitors in the bone marrow. These factors activate intracellular signaling pathways, causing the cells to proliferate and differentiate into specific kinds of blood cells, usually white blood cells . They play a crucial role in hematopoiesis, the process of forming blood cellular components.

準備方法

Synthetic Routes and Reaction Conditions: Recombinant colony-stimulating factors are typically produced using bacterial expression systems such as Escherichia coli. The process involves the following steps:

Gene Cloning: The gene encoding the colony-stimulating factor is cloned into a suitable expression vector.

Transformation: The vector is introduced into cells.

Expression: The bacteria are cultured under conditions that induce the expression of the colony-stimulating factor.

Isolation: The expressed protein forms inclusion bodies within the bacterial cells, which are then isolated by cell lysis and centrifugation.

Solubilization and Refolding: The inclusion bodies are solubilized using chaotropic agents like guanidine hydrochloride or urea, followed by refolding to obtain the bioactive protein

Industrial Production Methods: Large-scale production involves similar steps but with optimization for higher yield and purity. Techniques such as high-performance liquid chromatography (HPLC), ion exchange chromatography, and size exclusion chromatography are employed for purification .

化学反応の分析

Types of Reactions: Colony-stimulating factors primarily undergo:

Oxidation: Involves the formation of disulfide bonds crucial for the protein’s structural stability.

Reduction: Breaking of disulfide bonds, often used in the refolding process.

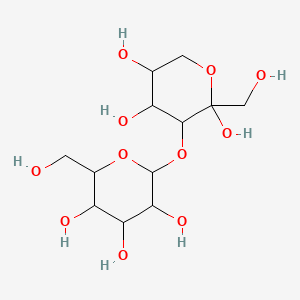

Substitution: Post-translational modifications like glycosylation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or atmospheric oxygen.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Enzymatic glycosylation using specific glycosyltransferases.

Major Products:

Oxidation: Formation of stable disulfide-linked dimers.

Reduction: Monomeric forms of the protein.

Substitution: Glycosylated forms with enhanced stability and activity

科学的研究の応用

Colony-stimulating factors have extensive applications in various fields:

Chemistry: Used as model proteins for studying protein folding and stability.

Biology: Essential for studying hematopoiesis and immune responses.

Medicine: Used clinically to treat neutropenia in cancer patients undergoing chemotherapy, to stimulate bone marrow recovery, and in stem cell mobilization for transplants

Industry: Employed in biotechnological applications for the production of therapeutic proteins.

作用機序

Colony-stimulating factors exert their effects by binding to specific receptors on the surface of target cells. This binding activates intracellular signaling pathways, including the JAK-STAT, PI3K-AKT, and MAPK pathways, leading to cell proliferation, differentiation, and survival . The primary molecular targets are hematopoietic progenitor cells in the bone marrow .

類似化合物との比較

Erythropoietin: Stimulates red blood cell production.

Interleukin-3: Supports the growth and differentiation of various blood cells.

Granulocyte-macrophage colony-stimulating factor: Stimulates the production of granulocytes and macrophages.

Uniqueness: Colony-stimulating factors are unique in their ability to specifically target and stimulate the proliferation and differentiation of white blood cells. This specificity makes them invaluable in clinical settings for managing conditions like neutropenia and for enhancing immune responses .

特性

分子式 |

C153H134Cl2F4N18O16S |

|---|---|

分子量 |

2659.8 g/mol |

IUPAC名 |

2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide |

InChI |

InChI=1S/C22H22N2O5.2C20H17N3O.C20H20N2O3.C19H14F4N2O.C18H14Cl2N2O.C18H16N2O3.C16H14N2OS/c1-14(17-8-6-5-7-9-17)24-22(26)18(13-23)10-16-11-19(27-3)21(29-15(2)25)20(12-16)28-4;1-14(15-7-3-2-4-8-15)23-20(24)16(12-21)11-17-13-22-19-10-6-5-9-18(17)19;1-14(16-5-3-2-4-6-16)23-20(24)18(13-21)12-15-7-8-19-17(11-15)9-10-22-19;1-14(16-7-5-4-6-8-16)22-20(23)17(13-21)9-15-10-18(24-2)12-19(11-15)25-3;1-12(14-5-3-2-4-6-14)25-18(26)15(11-24)7-13-8-16(19(21,22)23)10-17(20)9-13;1-12(14-5-3-2-4-6-14)22-18(23)15(11-21)9-13-7-8-16(19)17(20)10-13;1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)7-13-8-16(21)10-17(22)9-13;1-12(14-5-3-2-4-6-14)18-16(19)15(10-17)9-13-7-8-20-11-13/h5-12,14H,1-4H3,(H,24,26);2-11,13-14,22H,1H3,(H,23,24);2-12,14,22H,1H3,(H,23,24);4-12,14H,1-3H3,(H,22,23);2-10,12H,1H3,(H,25,26);2-10,12H,1H3,(H,22,23);2-10,12,21-22H,1H3,(H,20,23);2-9,11-12H,1H3,(H,18,19) |

InChIキー |

QTWRZXGVIJQGAO-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)NC=C3)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CSC=C2)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)F)C(F)(F)F)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)O)O)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)OC)OC)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-acetyloxy-9-methyl-9-[4-methyl-5-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate](/img/structure/B13383405.png)

![N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine](/img/structure/B13383411.png)

![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13383434.png)

![N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide](/img/structure/B13383436.png)

![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate](/img/structure/B13383493.png)